- Efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives as tunable substituted methyl synthons via a new C-S bond forming strategy, Journal of Fluorine Chemistry, 2010, 131(10), 1007-1012
Cas no 910650-82-7 ((Fluoromethylenedisulfonyl)dibenzene)
(Fluoromethylenedisulfonyl)dibenzene은 유기 화합물로, 벤젠 고리에 플루오로메틸렌과 디설포닐 기가 결합된 구조를 가집니다. 이 화합물은 높은 열안정성과 화학적 안정성을 보이며, 특히 전자 재료 및 고분자 합성에서 유용한 중간체로 사용됩니다. 플루오린 원자의 강한 전기음성도와 설포닐기의 특성으로 인해 우수한 반응성을 나타내며, 다양한 유기 반응에서 선택적 반응이 가능합니다. 또한, 이 화합물은 용매에 대한 용해도가 우수하여 공정 적용이 용이합니다. 연구 및 산업용 특수 화학제제로서의 잠재력을 가진 물질입니다.
910650-82-7 structure
Product Name:(Fluoromethylenedisulfonyl)dibenzene
CAS 번호:910650-82-7
MF:C13H11FO4S2
메가와트:314.352444887161
MDL:MFCD11036372
CID:828489
PubChem ID:16079185
Update Time:2025-07-11
(Fluoromethylenedisulfonyl)dibenzene 화학적 및 물리적 성질
이름 및 식별자
-
- Fluorobis(phenylsulfonyl)methane
- (Methylenedisulfonyl)dibenzene
- (PhSO2)2CH2
- (PhSO2)2CHF
- 1-(fluoro(phenylsulfonyl)methylsulfonyl)benzene
- bis(benzenesulfonyl)fluoromethane
- Bis(benzenesulfonyl)methane
- Bis-(phenylsulfonyl)-methan
- bis(phenylsulfonyl)methaneyl-1,3-butadiene
- BIS(PHENYLSULPHONYL)METHANE
- bis-phenylsulfonyl methane
- CH2(SO2Ph)2
- CHF(SO2Ph)2
- Di(phenylsulfonyl)methane
- METHYLENEBIS(PHENYL SULFONE)
- 1,1′-[(Fluoromethylene)bis(sulfonyl)]bis[benzene] (ACI)
- 1-Fluoro-1,1-bis(phenylsulfonyl)methane
- 1-Fluorobis(phenylsulfonyl)methane
- SCHEMBL1357362
- 1,1'-[(fluoromethanediyl)disulfonyl]dibenzene
- [benzenesulfonyl(fluoro)methyl]sulfonylbenzene
- TUZGMBZILYZZRU-UHFFFAOYSA-N
- G73531
- fluoro-bis(phenylsulfonyl)methane
- DB-351669
- CS-0134182
- (Fluoromethylenedisulfonyl)dibenzene
- AKOS015913966
- 910650-82-7
-
- MDL: MFCD11036372
- 인치: 1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H
- InChIKey: TUZGMBZILYZZRU-UHFFFAOYSA-N
- 미소: O=S(C(S(C1C=CC=CC=1)(=O)=O)F)(C1C=CC=CC=1)=O
계산된 속성
- 정밀분자량: 314.00800
- 동위원소 질량: 314.00827934g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 5
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 4
- 복잡도: 456
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.7
- 토폴로지 분자 극성 표면적: 85Ų
실험적 성질
- 색과 성상: No data avaiable
- 밀도: 1.4±0.1 g/cm3
- 융해점: 114-115℃ (hexane )
- 비등점: 539.6±50.0 °C at 760 mmHg
- 플래시 포인트: 280.1±30.1 °C
- PSA: 85.04000
- LogP: 4.34890
- 증기압: No data available
(Fluoromethylenedisulfonyl)dibenzene 보안 정보
- 신호어:Warning
- 피해 선언: H319 (100%)
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: 24/25
- 저장 조건:4 ° C에서 저장하면 -4 ° C가 더 좋습니다.
(Fluoromethylenedisulfonyl)dibenzene 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F857355-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 100mg |
1,600.00 | 2021-05-17 | |
| TRC | F597984-10mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 10mg |
$155.00 | 2023-05-18 | ||
| TRC | F597984-50mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 50mg |
$620.00 | 2023-05-18 | ||
| TRC | F597984-100mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 100mg |
$ 800.00 | 2023-09-07 | ||
| 1PlusChem | 1P00GXL7-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 100mg |
$109.00 | 2024-04-20 | |
| Aaron | AR00GXTJ-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 100mg |
$84.00 | 2025-02-13 | |
| eNovation Chemicals LLC | D379277-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 100mg |
$180 | 2024-05-24 | |
| eNovation Chemicals LLC | D379277-250mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 250mg |
$298 | 2024-05-24 | |
| Aaron | AR00GXTJ-1g |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 1g |
$347.00 | 2025-02-13 | |
| Aaron | AR00GXTJ-250mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 250mg |
$139.00 | 2025-02-13 |
(Fluoromethylenedisulfonyl)dibenzene 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
합성 방법 2
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 0 °C; 0 °C → rt; 6 h, rt
참조
- Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Sulfones, Journal of Organic Chemistry, 2009, 74(10), 3767-3771
합성 방법 3
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, rt
참조
- Regioselective electrochemical monofluorination of α-sulfonyl sulfides, Synlett, 2008, (11), 1714-1718
합성 방법 4
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, rt
1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid , Acetonitrile ; > 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid , Acetonitrile ; > 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
참조
- Mono and difluorination of centers α to sulfonates and phosphonates using AcOF, Journal of Fluorine Chemistry, 2013, 146, 66-69
합성 방법 5
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
참조
- The enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to isatin-derived ketimines, Organic & Biomolecular Chemistry, 2017, 15(43), 9071-9076
합성 방법 6
반응 조건
1.1 Reagents: Sodium tert-butoxide , Zinc chloride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Selectfluor
1.2 Reagents: Selectfluor
참조
- Lewis Base-catalyzed β-Addition of (Arylsulfonyl) fluoromethane Derivatives to Allenoates, ChemistrySelect, 2022, 7(27),
합성 방법 7
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
참조
- Benzene, 1,1'-[(Fluoromethylene)-bis(sulfonyl)]bis-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4
합성 방법 8
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: DMSO-d6 ; 20 °C
1.2 Reagents: Acetic acid ; 20 °C
1.2 Reagents: Acetic acid ; 20 °C
참조
- The Nucleophilicity of Persistent α-Monofluoromethide Anions, Angewandte Chemie, 2016, 55(41), 12845-12849
합성 방법 9
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
참조
- Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Nature of Fluorinated Carbanions, Journal of Organic Chemistry, 2008, 73(15), 5699-5713
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
- Fluorobis(phenylsulfonyl)methane: a fluoromethide equivalent and palladium-catalyzed enantioselective allylic monofluoromethylation, Angewandte Chemie, 2006, 45(30), 4973-4977
합성 방법 11
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; 3 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; rt
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; 3 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; rt
참조
- Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones, Journal of Organic Chemistry, 2006, 71(18), 6829-6833
합성 방법 12
반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
참조
- Benzene, 1,1-[(Fluoromethylene)bis(sulfonyl)]bis-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
합성 방법 13
반응 조건
1.1 Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; overnight
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; overnight
참조
- Organocatalytic alkynylation of densely functionalized monofluorinated derivatives: C(sp3)-C(sp) coupling, Tetrahedron Letters, 2013, 54(16), 2097-2100
합성 방법 14
반응 조건
1.1 Reagents: Hexamethyldisilazane , Potassium hydride Solvents: Tetrahydrofuran ; 20 - 30 min, 0 °C; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
참조
- Preparation of α-fluorobis(phenylsulfonyl)methane (FBSM), Organic Syntheses, 2013, 90, 130-144
(Fluoromethylenedisulfonyl)dibenzene Raw materials
- Fluoromethyl Phenyl Sulfone
- Bis(phenylsulfonyl)methane
- Benzene, [[fluoro(phenylsulfonyl)methyl]thio]-
- benzenesulfonyl fluoride
- Benzene, [[fluoro(phenylsulfinyl)methyl]sulfonyl]-
(Fluoromethylenedisulfonyl)dibenzene Preparation Products
(Fluoromethylenedisulfonyl)dibenzene 관련 문헌
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
910650-82-7 ((Fluoromethylenedisulfonyl)dibenzene) 관련 제품
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